molecular formula C15H14N2O3 B515191 4-Aminophenyl (benzoylamino)acetate CAS No. 30022-13-0

4-Aminophenyl (benzoylamino)acetate

Cat. No.: B515191
CAS No.: 30022-13-0
M. Wt: 270.28g/mol
InChI Key: KTDSHXIKSJREHW-UHFFFAOYSA-N
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Description

4-Aminophenyl (benzoylamino)acetate is a specialized organic compound characterized by a phenyl ring substituted with an amino group at the para position, linked to an acetamide moiety further functionalized with a benzoyl group. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or coupling reactions, as seen in related aminophenyl derivatives .

The compound’s ester and amide functionalities enhance its solubility in organic solvents, while the aromatic amino group enables participation in electrophilic substitution reactions. These features are leveraged in the synthesis of dyes, polymers, and bioactive molecules .

Properties

CAS No.

30022-13-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

(4-aminophenyl) 2-benzamidoacetate

InChI

InChI=1S/C15H14N2O3/c16-12-6-8-13(9-7-12)20-14(18)10-17-15(19)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,19)

InChI Key

KTDSHXIKSJREHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Aminophenylacetate (CAS 5438-70-0)

  • Structure: Ethyl ester of 4-aminophenylacetic acid.
  • Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol .
  • Key Differences: Lacks the benzoylamino group, resulting in reduced steric hindrance and lower molecular complexity.
  • Applications: Primarily used as an intermediate in organic synthesis. Its simpler structure makes it less suited for applications requiring robust hydrogen-bonding interactions compared to 4-aminophenyl (benzoylamino)acetate .

tert-Butyl 4-Aminophenylacetate (CAS 174579-31-8)

  • Structure: tert-Butyl ester analog of 4-aminophenylacetic acid.
  • Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .
  • Key Differences: The bulky tert-butyl group increases hydrophobicity, impacting solubility and reactivity. Unlike this compound, it lacks the benzoyl-substituted amide, limiting its utility in conjugation reactions .

2-(4-Aminophenyl)benzothiazole Derivatives

  • Structure: Benzothiazole ring fused to a 4-aminophenyl group.
  • Example: 2-(4-Aminophenyl)benzothiazole (synthesized via iodine-catalyzed cyclization) .
  • Key Differences: The benzothiazole moiety introduces heterocyclic aromaticity, enhancing fluorescence and antitumor activity. Unlike the acetamide-based structure of this compound, these derivatives exhibit distinct electronic properties and biological targets, such as topoisomerase inhibition .

Azo Dyes with Benzoylamino Substituents

  • Example: Sodium 2-[4-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoylamino]acetate .
  • Structure: Incorporates a diazenyl (-N=N-) group and benzoylamino-acetate backbone.
  • Key Differences: The azo group enables strong solvatochromic behavior, making these dyes suitable for optical applications. However, the presence of the diazenyl group reduces stability under acidic conditions compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound* C₁₅H₁₄N₂O₃ 294.29 Benzoylamino, ester, aromatic amine Polymer synthesis, bioactive conjugates
Ethyl 4-aminophenylacetate C₁₀H₁₃NO₂ 179.22 Ester, aromatic amine Organic intermediates
tert-Butyl 4-aminophenylacetate C₁₂H₁₇NO₂ 207.27 tert-Butyl ester, aromatic amine Hydrophobic drug delivery systems
2-(4-Aminophenyl)benzothiazole C₁₃H₁₀N₂S 226.29 Benzothiazole, aromatic amine Antitumor agents, fluorescent probes
Sodium benzoylamino-azo-acetate C₁₇H₁₆N₄NaO₃S 403.39 Azo, benzoylamino, carboxylate Solvatochromic dyes

*The molecular formula and weight of this compound are inferred from related structures in .

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